molecular formula C11H12FN3 B13191726 N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13191726
M. Wt: 205.23 g/mol
InChI Key: FJRKBKUNOKEVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluoro group.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity.

Comparison with Similar Compounds

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    3-Fluoro-4-methylphenylboronic acid: Another fluorinated phenyl derivative with different functional groups.

    1,2,4-Triazole-containing compounds: Similar heterocyclic compounds with nitrogen atoms in the ring, exhibiting various biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and methyl groups, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-3-4-9(5-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3

InChI Key

FJRKBKUNOKEVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CN(N=C2)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.